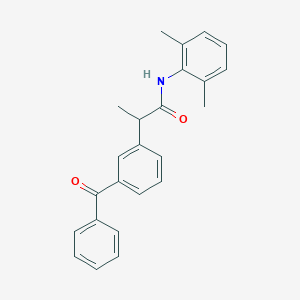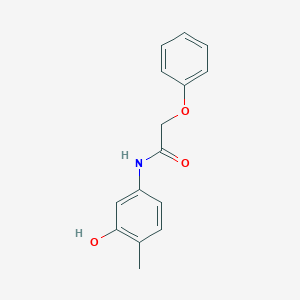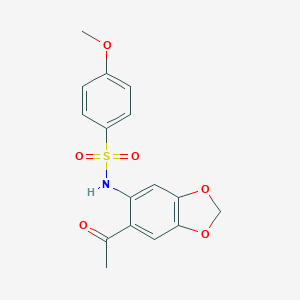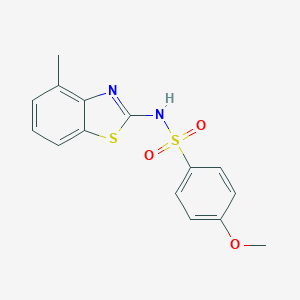
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide, also known as Dibenzoylmethane (DBM), is a natural organic compound that is widely used in various scientific research applications. DBM is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has gained significant attention in recent years due to its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of DBM is not fully understood, but studies have shown that it acts through various pathways such as the inhibition of NF-kB signaling, the activation of Nrf2 signaling, and the modulation of various enzymes and receptors. DBM has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. DBM also regulates the expression of various genes and proteins involved in cell signaling, apoptosis, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments such as its low toxicity, high stability, and solubility in organic solvents. However, DBM also has some limitations such as its poor water solubility, which can limit its use in aqueous-based experiments. Additionally, DBM can undergo degradation under certain conditions such as exposure to light and heat, which can affect its stability and efficacy.
Zukünftige Richtungen
There are several future directions for research on DBM, such as exploring its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBM and its effects on various signaling pathways. Furthermore, the development of novel formulations and delivery systems for DBM can enhance its efficacy and bioavailability.
Synthesemethoden
The synthesis of DBM can be achieved through various methods such as the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation reaction, and the reaction between benzophenone and benzoyl chloride. The most commonly used method for synthesizing DBM is the Claisen-Schmidt condensation reaction, which involves the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that DBM exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Additionally, DBM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
|---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C24H23NO2/c1-16-9-7-10-17(2)22(16)25-24(27)18(3)20-13-8-14-21(15-20)23(26)19-11-5-4-6-12-19/h4-15,18H,1-3H3,(H,25,27) |
InChI-Schlüssel |
KKLBXNOZPNYOJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)












